molecular formula C10H8F3NO6 B1420321 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1096802-82-2

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1420321
CAS No.: 1096802-82-2
M. Wt: 295.17 g/mol
InChI Key: PLSRDXYNRAFFIL-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the molecular weight of 295.17 . It is a derivative of benzoic acid, which is modified with methoxy, nitro, and trifluoroethoxy functional groups .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H8F3NO6/c1-19-7-2-5 (9 (15)16)6 (14 (17)18)3-8 (7)20-4-10 (11,12)13/h2-3H,4H2,1H3, (H,15,16) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 6 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 295.17 .

Scientific Research Applications

Luminescent Properties in Lanthanide Coordination Compounds

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid, as a derivative of benzoic acid, can influence the luminescent properties of lanthanide coordination compounds. Electron-releasing or electron-withdrawing substituents on the benzoic acid structure can significantly affect the photoluminescence of such compounds. For instance, electron-releasing substituents increase the electron density, enhancing the photoluminescence, while electron-withdrawing groups decrease it due to energy dissipation through transitions (Sivakumar et al., 2010).

Synthesis and Spectroscopy

This compound and its derivatives are pivotal in the synthesis of complex organic molecules, including organomercury compounds, where they serve as intermediates. The properties of these compounds can be studied using various spectroscopic techniques, such as NMR spectroscopy, to understand their molecular structure and behavior (Deacon et al., 1986).

Drug Synthesis Intermediates

It also plays a role as an intermediate in the synthesis of cardiotonic drugs, demonstrating its importance in medicinal chemistry. The pathways to synthesize these compounds are crucial for developing effective pharmaceuticals (Lomov, 2019).

Material Science Applications

In the field of material science, derivatives of this compound are used to dope polyaniline, influencing the material's conductivity and thermal properties. This has significant implications for developing advanced materials with specific electrical and thermal characteristics (Amarnath & Palaniappan, 2005).

Agricultural Applications

In agriculture, certain derivatives of this compound can inhibit the growth of plant pathogens, highlighting its potential use in developing new agrochemicals for plant protection (Snook et al., 1992).

Properties

IUPAC Name

5-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO6/c1-19-7-2-5(9(15)16)6(14(17)18)3-8(7)20-4-10(11,12)13/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSRDXYNRAFFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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